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Compound of Interest

Compound Name: PF-4136309

CAS No.: 1341224-83-6; 857679-55-1

Cat. No.: B2544593 Get Quote

Executive Summary
PF-4136309 is a potent, orally bioavailable antagonist of the C-C chemokine receptor type 2

(CCR2).[1][2][3][4] It is widely used to study the blockade of monocyte and macrophage

recruitment to sites of inflammation and the tumor microenvironment (TME).

However, like many small-molecule inhibitors, PF-4136309 exhibits poor aqueous solubility,

presenting a significant hurdle for in vivo administration. Improper formulation can lead to

precipitation in the gut, variable bioavailability, and inconsistent pharmacodynamic (PD) data.

This guide details two field-proven formulation protocols:

Oral Suspension (Standard): For high-dose, chronic oral gavage (PO) studies.

Co-Solvent Solution (Alternative): For lower-dose or parenteral (IP) administration requiring a

clear solution.

Physicochemical Profile & Solubility Data
Understanding the compound's physical limits is the first step in experimental design.
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Parameter Value Notes

Molecular Weight 568.59 g/mol
Large molecule; prone to

aggregation.

Appearance White to off-white solid Hydrophobic powder.

LogP (Predicted) ~3.5 - 4.0
Highly lipophilic; requires

wetting agents.

Solubility (DMSO) ~100 mg/mL Excellent for stock solutions.

Solubility (Water) < 0.1 mg/mL
Insoluble; unsuitable as a sole

vehicle.

Bioavailability (F) ~78% (Rat/Dog)
High F allows for effective oral

dosing.

Protocol A: Homogeneous Oral Suspension (Gold
Standard)
Recommended for: Chronic efficacy studies (e.g., Pancreatic Cancer models), Oral Gavage

(PO). Target Concentration: 1 – 10 mg/mL (Dose range: 10–100 mg/kg).

The Logic (Expertise & Experience)
For chronic dosing, a suspension is superior to a solution. High concentrations of co-solvents

(like DMSO/PEG) can cause gastric irritation and weight loss in mice over weeks. We use 0.5%

Methylcellulose (MC) or Carboxymethylcellulose Sodium (CMC-Na) as a viscosifying agent to

prevent particle settling, combined with Tween 80 to "wet" the hydrophobic drug particles,

ensuring they disperse rather than float.

Materials
PF-4136309 Solid Powder[3]

Vehicle Base: 0.5% (w/v) Methylcellulose (400 cP) in sterile water.

Wetting Agent: Tween 80 (Polysorbate 80).[5]
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Step-by-Step Workflow
Vehicle Preparation (Prepare in advance):

Heat sterile water to ~60°C.

Slowly add Methylcellulose powder (0.5% w/v) while stirring to disperse.

Cool to 4°C overnight to allow full hydration (solution will turn clear/viscous).

Weighing:

Weigh the required amount of PF-4136309 into a sterile glass vial.

Example: For 10 mL of 5 mg/mL suspension, weigh 50 mg.

Wetting (Critical Step):

Add Tween 80 directly to the powder. Use a concentration of 0.25% - 0.5% of the final

volume.

Example: Add 25-50 µL of Tween 80.

Use a spatula or pestle to mash the powder and Tween into a smooth paste. If you skip

this, the powder will form clumps that are impossible to disperse later.

Levigation & Bulking:

Add a small volume (~10% of total) of the 0.5% MC vehicle to the paste. Mix thoroughly.

Gradually add the remaining MC vehicle while vortexing.

Homogenization (Self-Validating Step):

Sonicate the suspension for 10–20 minutes in a water bath sonicator.

Validation: Invert the vial. The suspension should be milky white and uniform. There

should be no visible chunks settling at the bottom or floating at the meniscus.
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Figure 1: Critical workflow for preparing hydrophobic PF-4136309 suspensions. The "Wetting

Phase" is the most common point of failure.

Protocol B: Co-Solvent Solution (Alternative)
Recommended for: Acute studies, Intraperitoneal (IP) injection, or when a clear solution is

strictly required. Target Concentration: ≤ 5 mg/mL.

The Logic
To achieve a clear solution, we must use a "ladder" of solvents. We start with the strongest

solvent (DMSO) and move to a co-solvent (PEG300) before adding water.[3] Order of addition

is non-negotiable. Adding water too early will cause immediate precipitation.

Formulation Composition
5% DMSO (Solubilizer)[3]

40% PEG300 (Co-solvent/Stabilizer)

5% Tween 80 (Surfactant)

50% Saline or ddH2O (Diluent)

Step-by-Step Workflow
Dissolve Drug: Dissolve PF-4136309 in 100% DMSO. (Target: 20x the final desired

concentration).

Add PEG: Add the calculated amount of PEG300 to the DMSO solution. Vortex.

Add Surfactant: Add Tween 80. Vortex.
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Final Dilution: Slowly add warm (37°C) Saline/Water while vortexing continuously.

Validation: Hold the vial up to a light source. The liquid must be clear.[3][4][5] If it is cloudy,

precipitation has occurred; do not dose.

Mechanism of Action & Biological Context
PF-4136309 targets the CCR2 receptor on monocytes.[1][6] In the context of oncology (e.g.,

PDAC), blocking CCR2 prevents the bone marrow from releasing monocytes and prevents

their recruitment into the tumor, where they would otherwise differentiate into Tumor-Associated

Macrophages (TAMs) that suppress immune response.
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Figure 2: Mechanism of Action. PF-4136309 antagonizes CCR2, interrupting the CCL2-CCR2

signaling axis required for macrophage recruitment.[6]

Dosing Guidelines & Safety
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Dose Volume: 10 mL/kg is standard for mice (e.g., 0.2 mL for a 20g mouse).

Frequency: Due to the half-life, BID (Twice Daily) dosing is often required for maximum

efficacy in fast-growing tumor models.

Storage:

Suspensions (Protocol A): Store at 4°C for up to 1 week. Re-suspend (vortex) vigorously

before every dose.

Solutions (Protocol B): Prepare fresh daily. Co-solvent mixtures are thermodynamically

unstable and may precipitate over 24 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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